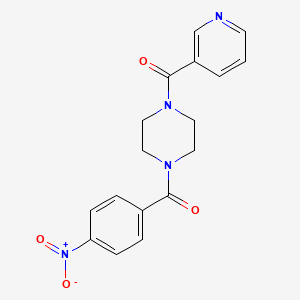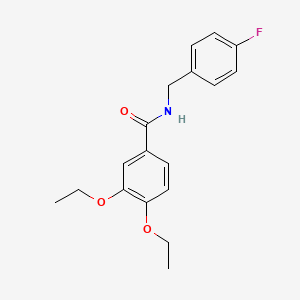![molecular formula C13H15ClN2O2S B5844494 3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5844494.png)
3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione, also known as DCDPI, is a chemical compound that has been of interest to researchers due to its potential use in various scientific applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and zinc. This complex formation results in changes in the fluorescence properties of 3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione, which can be used to detect the presence of these metal ions. In photodynamic therapy, 3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione is activated by light, which results in the production of reactive oxygen species that can damage cancer cells.
Biochemische Und Physiologische Effekte
3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione has been shown to have low toxicity and is not mutagenic or genotoxic. It has been found to be rapidly metabolized in the liver and excreted in the urine. In laboratory experiments, 3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been found to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione in laboratory experiments is its low toxicity and lack of mutagenicity or genotoxicity. It is also easily synthesized with high yields. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione. One area of interest is its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Further research is needed to optimize the conditions for its activation by light and to determine its efficacy in vivo. Another area of interest is its potential use as a fluorescent probe for the detection of metal ions in biological samples. Further research is needed to determine its specificity and sensitivity for different metal ions. Additionally, research is needed to further understand the mechanism of action of 3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione and its biochemical and physiological effects.
Synthesemethoden
3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione can be synthesized using various methods, including the reaction of 4-chlorobenzenethiol with 3-(2-bromoethyl)-5,5-dimethyl-2,4-imidazolidinedione in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-chlorobenzenethiol with 3-(2-chloroethyl)-5,5-dimethyl-2,4-imidazolidinedione in the presence of a base such as sodium hydride. Both methods result in the formation of 3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione with high yields.
Wissenschaftliche Forschungsanwendungen
3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, 3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione has been studied for its potential use as an insecticide and as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylethyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-13(2)11(17)16(12(18)15-13)7-8-19-10-5-3-9(14)4-6-10/h3-6H,7-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZSJSZTQWQIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(4-Chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5844417.png)
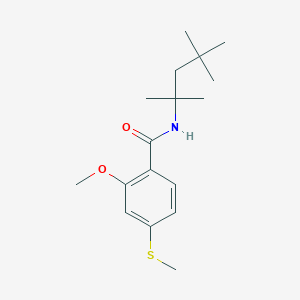
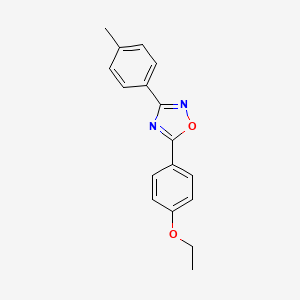
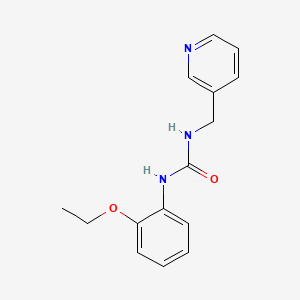
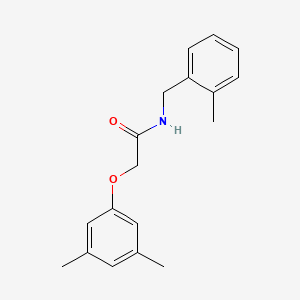
![N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5844462.png)
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5844470.png)
![3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5844472.png)
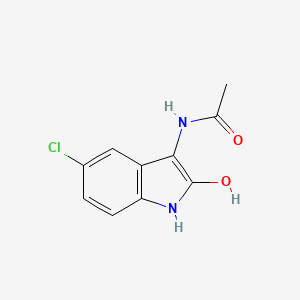
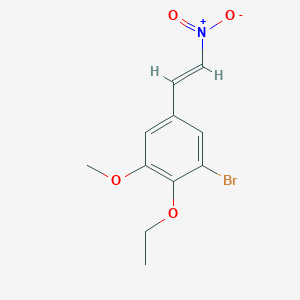
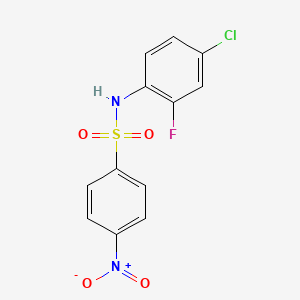
![methyl {4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5844498.png)
